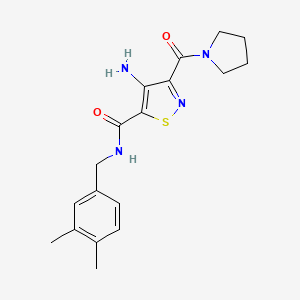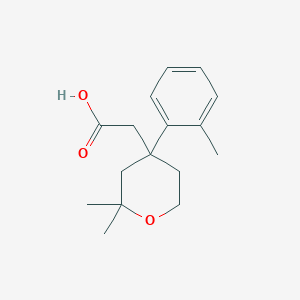![molecular formula C26H28ClN5O2S B2783585 1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-34-0](/img/structure/B2783585.png)
1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triazoles and quinazolines are classes of compounds that have shown a wide range of biological activities . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . Quinazolines have also been found to have significant biological activities .
Synthesis Analysis
The synthesis of triazole and quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis pathway for your compound would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of triazoles and quinazolines allows them to accommodate a broad range of substituents, paving the way for the construction of diverse novel bioactive molecules . The specific molecular structure of your compound would depend on the specific substituents and their positions.Chemical Reactions Analysis
Triazoles and quinazolines can participate in a variety of chemical reactions due to their versatile structures . The specific reactions that your compound can participate in would depend on the specific substituents and their positions.作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to interact with various enzymes and receptors . These interactions can lead to a variety of biological activities, including anticancer, antimicrobial, and antiviral effects .
Mode of Action
It’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been found to intercalate dna, which can inhibit the replication of cancer cells . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
For instance, [1,2,4]triazolo[4,3-a]quinazoline derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins . This suggests that the compound may have similar effects on biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer, antimicrobial, and antiviral effects . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
安全和危害
未来方向
属性
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)20-12-11-17(23(33)28-19-8-4-5-9-19)13-22(20)32-25(31)29-30-26(32)35-15-18-7-3-6-10-21(18)27/h3,6-7,10-13,16,19H,4-5,8-9,14-15H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQPVDYWCKIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)





![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)


![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)